2-(2-((3-chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-fluorophenethyl)acetamide
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Overview
Description
Scientific Research Applications
Heterocyclic Synthesis
This compound is part of a broader category of chemicals involved in the synthesis of various heterocyclic compounds. Heterocycles are crucial in organic chemistry due to their prevalence in bioactive molecules and pharmaceuticals. One study explores the cascade reactions of versatile thioureido-acetamides, which serve as starting materials for synthesizing diverse heterocyclic structures with excellent atom economy. This process highlights the compound's utility in creating 2-iminothiazoles, thioparabanic acids, and other functionalized heterocycles, demonstrating its versatility in organic synthesis and drug discovery (Schmeyers & Kaupp, 2002).
Crystal Structures and Drug Design
Another application is in the elucidation of crystal structures for drug design. The study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate provides insight into molecular conformations and intramolecular hydrogen bonding, which are vital for understanding drug-receptor interactions and optimizing pharmacological properties (Subasri et al., 2016).
Anticonvulsant Agents
The compound's derivatives have been explored for their potential as anticonvulsant agents. In one study, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their interaction with anticonvulsant biotargets, showing moderate anticonvulsant activity. This research underscores the compound's relevance in developing new therapeutic agents for epilepsy and other seizure disorders (Severina et al., 2020).
Antimicrobial and Antitumor Activities
Compounds structurally related to the subject molecule have demonstrated antimicrobial and antitumor activities. Research into novel imines and thiazolidinones derived from similar acetamides has shown promising antibacterial and antifungal properties. Additionally, the exploration of such compounds in cancer research indicates their potential as chemotherapeutic agents, offering a foundation for developing new treatments for various cancers (Fuloria et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2S/c1-14-19(12-20(28)25-10-9-15-5-7-18(24)8-6-15)21(29)27-22(26-14)30-13-16-3-2-4-17(23)11-16/h2-8,11H,9-10,12-13H2,1H3,(H,25,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLILFUXJZCTOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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